molecular formula C₂₁H₃₅D₄N₃O₅ B1154122 Perindoprilat t-Butylamine Salt-d4

Perindoprilat t-Butylamine Salt-d4

Cat. No.: B1154122
M. Wt: 417.58
Attention: For research use only. Not for human or veterinary use.
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Description

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Synthesis

The introduction of deuterium into pharmaceutical compounds is a key strategy for creating isotopically labeled internal standards. medchemexpress.com This substitution of hydrogen with its heavier, stable isotope allows for differentiation in mass spectrometry without significantly altering the chemical properties of the molecule. wikipedia.orgnih.gov

Targeted deuteration at specific, metabolically stable positions is crucial to prevent in-vivo H/D exchange, which would compromise the accuracy of bioanalytical methods. researchgate.net Common strategies for achieving this include:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by transition metals. researchgate.netgoogle.com Metal-free approaches, such as photoexcitation in deuterated solvents, have also been developed. researchgate.net

Reduction with Deuterated Reagents: Functional groups can be reduced using deuterated reducing agents, such as sodium borodeuteride (NaBD4), to introduce deuterium atoms. researchgate.net

Catalytic Deuteration: The use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), is a common method for saturating double bonds or deprotecting certain functional groups while simultaneously incorporating deuterium. nih.gov

An efficient strategy for synthesizing deuterated compounds involves the deuteration of a precursor molecule early in the synthetic route. google.comassumption.edu This approach can be more cost-effective and can avoid potential issues with late-stage deuteration reactions on a complex molecule. The synthesis of deuterated building blocks that are then incorporated into the final molecule is a common tactic. nih.gov

Chemical Synthesis of Perindoprilat (B1679611) and its Precursors (General Routes)

The synthesis of perindopril (B612348) is a well-established process that involves the coupling of two key chiral intermediates. epo.orgepo.org

The synthesis of perindopril involves the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. epo.orgepo.org The stereochemistry of perindopril, which has five chiral centers, is critical for its pharmacological activity. nih.gov

A common industrial synthesis involves the reaction of a protected form of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, such as the benzyl (B1604629) ester, with the N-carboxyanhydride of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. google.comgoogle.compatsnap.com Another approach utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBT) to facilitate the amide bond formation between the two key intermediates. epo.orggoogle.comgoogle.compatsnap.com

The synthesis of the key intermediate, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, is often achieved through the reductive amination of ethyl 2-oxopentanoate (B1239548) with L-alanine. epo.org The chiral integrity of the final product is paramount, and various methods have been developed to ensure high stereoselectivity, including chiral chromatography for the separation of stereoisomers. researchgate.netrsc.org

The final step in the preparation of perindopril erbumine (the t-butylamine salt) involves the reaction of perindopril free acid with tert-butylamine (B42293). epo.orggoogle.comgoogle.com This is typically carried out in a suitable organic solvent, such as ethyl acetate (B1210297) or isopropanol, followed by crystallization to yield the salt. epo.orggoogle.com The formation of the salt improves the stability and handling properties of the compound. epo.orgmdpi.com

Specialized Synthesis of Perindoprilat t-Butylamine Salt-d4

The specific synthesis of this compound is not extensively detailed in publicly available literature. However, based on the general principles of deuteration and the known synthesis of perindopril, a likely synthetic strategy can be inferred. The "d4" designation indicates the incorporation of four deuterium atoms. scbt.com

A plausible approach would involve the deuteration of a key precursor. For example, the synthesis of a deuterated version of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine could be achieved. This could potentially involve the use of a deuterated starting material in the synthesis of this intermediate. This deuterated intermediate would then be coupled with the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester. Subsequent debenzylation and salt formation with tert-butylamine would yield the final this compound.

Properties

Molecular Formula

C₂₁H₃₅D₄N₃O₅

Molecular Weight

417.58

Synonyms

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid t-Butylamine Salt-d4;  [2S-[1[R*(R*)],2α,3aβ,7aβ]]-1-[2-[(1-Carboxybutyl)amino]-1-_x000B_oxopropyl]octahydro-1H-indole-2-carboxylic Acid t-Butylamine Salt-

Origin of Product

United States

Synthetic Methodologies for Perindoprilat T Butylamine Salt D4

Specialized Synthesis of Perindoprilat (B1679611) t-Butylamine Salt-d4

Pathways to Achieve -d4 Labeling

While specific proprietary methods for the synthesis of Perindoprilat t-Butylamine Salt-d4 are not publicly disclosed, plausible synthetic routes can be inferred from established deuteration methodologies in medicinal chemistry. The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium (B1214612). In the context of Perindoprilat, these deuterium atoms are typically incorporated into the ethyl ester side chain, a site susceptible to metabolic hydrolysis.

One common strategy involves the use of a deuterated starting material. For instance, the synthesis could employ a deuterated equivalent of a key intermediate, such as N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. The deuteration of this intermediate could be achieved through several methods:

Catalytic Hydrogen-Deuterium Exchange: This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). researchgate.net The catalyst facilitates the exchange of hydrogen atoms with deuterium atoms at specific positions.

Use of Deuterated Reagents: The synthesis can be designed to incorporate deuterium by using deuterated reducing agents or alkylating agents at appropriate steps. For example, the ethyl ester group could be introduced using a deuterated ethanol (B145695) precursor.

Another viable pathway is the late-stage deuteration of the non-deuterated Perindopril (B612348) molecule. This approach is often favored in drug development for its efficiency. Techniques like iron-catalyzed hydrogen isotope exchange have proven effective for the direct labeling of pharmaceuticals using tritium (B154650) gas, a principle that can be extended to deuterium. moravek.com

The final step in the synthesis involves the formation of the tert-butylamine (B42293) salt. This is typically achieved by reacting the deuterated Perindoprilat free acid with tert-butylamine in a suitable solvent, such as ethyl acetate (B1210297), followed by crystallization to yield the final salt. researchgate.net

Purification and Isolation Techniques for Deuterated Analogs

The purification of isotopically labeled compounds is a critical step to ensure the final product is free from non-deuterated counterparts, reaction by-products, and other impurities. mdpi.com The presence of such impurities could compromise the results of studies utilizing the deuterated standard.

High-performance liquid chromatography (HPLC) is the most widely used technique for the purification of radiolabeled and stable-isotope-labeled pharmaceuticals. nih.govgoogle.com Its high resolution allows for the effective separation of the deuterated compound from closely related impurities. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase is optimized to achieve the best separation.

Other chromatographic techniques that can be employed include:

Thin-Layer Chromatography (TLC): TLC can be used for rapid, small-scale purification and for monitoring the progress of the reaction and the purity of the fractions obtained from column chromatography. nih.gov

Column Chromatography: This is a standard technique for the purification of organic compounds and can be adapted for the separation of deuterated analogs. moravek.com

Following chromatographic purification, the isolated deuterated compound is typically characterized to confirm its identity and isotopic purity. Mass spectrometry (MS) is essential for determining the degree of deuterium incorporation, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the position of the deuterium labels within the molecule. google.com

Table 1: Common Purification Techniques for Deuterated Pharmaceuticals

Technique Principle Application in Deuterated Synthesis
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase. High-resolution separation of the deuterated compound from non-deuterated species and other impurities. nih.govgoogle.com
Thin-Layer Chromatography (TLC) Separation based on the differential migration of compounds on a thin layer of adsorbent. Rapid analysis of reaction progress and purity of fractions. nih.gov
Column Chromatography Separation of chemical compounds based on their differential adsorption to a stationary phase. Preparative purification of the crude deuterated product. moravek.com

Green Chemistry Principles in Deuterated Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals, including deuterated compounds.

A key aspect of green chemistry in the synthesis of this compound is the choice of the deuterium source. Heavy water (D₂O) is considered a green and inexpensive deuterium source compared to deuterium gas, which can be hazardous to handle.

Furthermore, the development of "green" synthetic routes for Perindopril itself has been a focus of research. One patented process emphasizes a shorter synthetic pathway with only four steps, using milder reaction conditions, which leads to a higher yield and lower cost. These green principles can be directly applied to the synthesis of the deuterated analog.

Table 2: Green Chemistry Approaches in Perindopril Synthesis

Green Chemistry Principle Application in Perindopril Synthesis
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries Minimizing the use of hazardous solvents and replacing them with greener alternatives like water or ethanol.
Catalysis Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Exploring the use of starting materials derived from renewable sources.

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, cost-effective, and sustainable.

Mechanistic and Pre Clinical Research Applications of Perindoprilat T Butylamine Salt D4

Investigation of Metabolic Pathways (In Vitro and Non-Human In Vivo)

The biotransformation of perindopril (B612348) to perindoprilat (B1679611) and its subsequent metabolism are critical determinants of its efficacy and duration of action. Perindoprilat t-Butylamine Salt-d4 serves as an invaluable tracer in studies designed to map these metabolic routes.

Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but are easily distinguishable by mass spectrometry. This property makes Perindoprilat-d4 (B12422437) an ideal internal standard and tracer for pharmacokinetic and metabolic studies. In such studies, a known amount of the d4-labeled compound is administered, and its journey through the biological system is monitored.

The primary application of Perindoprilat-d4 in this context is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By using Perindoprilat-d4 as an internal standard, researchers can achieve highly accurate and precise quantification of unlabeled perindoprilat in biological matrices like plasma and urine. This is crucial for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The stable isotope label ensures that any variations during sample preparation and analysis affect both the analyte and the standard equally, thus improving the reliability of the results.

Perindopril undergoes extensive metabolism, and six metabolites have been identified in humans: perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two perindoprilat lactams. drugbank.com Perindoprilat and its glucuronide are the two major circulating metabolites. drugbank.com

The use of deuterium-labeled compounds like Perindoprilat-d4 can significantly aid in the discovery and confirmation of such metabolites. In a typical metabolite identification study, the biological sample (e.g., from a non-human primate or rodent model) is analyzed by high-resolution mass spectrometry. The presence of a deuterium (B1214612) label creates a characteristic isotopic pattern in the mass spectrum. When a metabolite of Perindoprilat-d4 is formed, it retains the deuterium atoms, resulting in a mass shift compared to the corresponding metabolite from unlabeled perindopril. This "isotopic signature" allows for the confident identification of drug-related material, distinguishing it from endogenous compounds in the complex biological matrix.

For instance, the identification of perindoprilat glucuronide would be confirmed by detecting a molecule with a mass corresponding to perindoprilat-d4 plus the mass of a glucuronic acid moiety. This approach is particularly valuable for identifying previously unknown or low-abundance metabolites.

Table 1: Known Metabolites of Perindopril

Metabolite Name Pharmacological Activity
Perindoprilat Active
Perindopril glucuronide Inactive
Perindoprilat glucuronide Inactive
Perindopril lactam Inactive
Perindoprilat lactam I Inactive

Perindopril is a prodrug that is hydrolyzed by esterases, primarily in the liver, to its active form, perindoprilat. fda.gov In vitro studies using liver microsomes or hepatocytes from various non-human species are essential for understanding the rate and extent of this bioactivation.

In this setting, Perindoprilat-d4 can be used as a reference standard in assays designed to measure the enzymatic conversion of perindopril. By incubating perindopril with liver preparations and quantifying the formation of perindoprilat over time, researchers can determine the kinetics of the esterase activity. The use of Perindoprilat-d4 as a standard for calibration curves ensures accurate measurement of the newly formed perindoprilat. Such studies are critical for predicting the in vivo performance of the prodrug and for understanding potential species differences in metabolism.

Elucidation of Enzyme-Inhibitor Binding Kinetics (Pre-clinical Models)

The therapeutic effect of perindopril is derived from the interaction of perindoprilat with ACE. Understanding the kinetics of this binding is paramount for characterizing its pharmacological activity.

Perindoprilat is a potent, competitive inhibitor of ACE. drugbank.com Its inhibitory activity is typically assessed using in vitro competitive binding assays. In these assays, a radiolabeled ligand that binds to ACE is used. The ability of a test compound, such as perindoprilat, to inhibit the binding of the radioligand is measured.

While Perindoprilat-d4 itself is not radioactive, it plays a crucial role as a non-labeled competitor in these assays. By introducing varying concentrations of Perindoprilat-d4 to a mixture of ACE and the radioligand, researchers can determine the concentration of Perindoprilat-d4 required to displace 50% of the radioligand (the IC50 value). This provides a quantitative measure of its binding affinity for ACE. The use of the deuterated form ensures that the measured affinity is that of perindoprilat itself, without any potential confounding effects from its own metabolites.

Table 2: Example Data from a Competitive ACE Inhibition Assay

Competitor IC50 (nM)
Perindoprilat Hypothetical Value: 1.5
Captopril Hypothetical Value: 3.0
Enalaprilat Hypothetical Value: 2.5

(Note: These are hypothetical values for illustrative purposes.)

A key feature of perindoprilat is its prolonged duration of action, which is attributed to the slow dissociation of the perindoprilat-ACE complex. drugbank.comfda.gov The terminal elimination half-life of perindoprilat is long (30-120 hours), reflecting this slow dissociation from its binding site on ACE. fda.govresearchgate.net

Studies to determine the dissociation rate (k_off) are critical for understanding this sustained effect. In such experiments, the perindoprilat-ACE complex is pre-formed and then the rate at which perindoprilat dissociates from the enzyme is measured over time. The use of Perindoprilat-d4 in these assays would allow for precise tracking of the dissociated molecule via mass spectrometry, distinguishing it from any other components in the assay mixture. This provides a direct measure of the residence time of the drug on its target, a parameter that is increasingly recognized as a key determinant of in vivo efficacy. The slow dissociation kinetics of perindoprilat contribute to a sustained inhibition of ACE throughout the dosing interval.

Application in Impurity Profiling and Degradation Studies

The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement to ensure the safety and quality of drug products. nih.gov this compound serves as an indispensable analytical standard in the identification and quantification of impurities and degradation products of perindopril.

Perindopril can degrade under certain conditions, and one of its primary degradation products is perindoprilat, formed through intramolecular cyclization. researchgate.net Other related substances can also be present as impurities from the synthesis route or subsequent degradation. researchgate.net

In the analytical laboratory, this compound is used as an internal standard for the precise quantification of perindoprilat when it is present as an impurity. Its distinct mass allows it to be differentiated from the non-labeled impurity in a sample, while its chemical similarity ensures comparable behavior during chromatographic separation and ionization in the mass spectrometer. dustri.com This enables the accurate characterization of the drug's impurity profile.

Table 2: Known Impurities and Degradation Products of Perindopril Tert-Butylamine (B42293)

Compound Name Status
Perindoprilat Degradation Product & Synthesis Impurity researchgate.net
Y31 Degradation Product & Synthesis Impurity researchgate.net
Y32 Degradation Product & Synthesis Impurity researchgate.net

Forced degradation, or stress testing, is a process mandated by regulatory guidelines to establish the intrinsic stability of a drug molecule. researchgate.net It involves exposing the drug to a range of harsh conditions to accelerate its decomposition. mdpi.com This process helps identify likely degradation products and understand the drug's stability pathways, which is essential for developing stable formulations and setting appropriate storage conditions. researchgate.netnih.gov

During the analysis of samples from these studies, this compound is employed as an internal standard in quantitative assays (e.g., UPLC-MS/MS) to measure the amount of perindoprilat formed under various stress conditions. veeprho.commdpi.com This accurate quantification is vital for understanding the kinetics of degradation and for validating the stability-indicating nature of the analytical method.

Table 3: Typical Conditions for Forced Degradation Studies

Stress Condition Typical Reagents/Parameters Purpose
Acid Hydrolysis e.g., 0.1 M HCl To test stability in acidic environments. mdpi.com
Alkaline Hydrolysis e.g., 0.1 M NaOH To test stability in basic environments. mdpi.com
Oxidation e.g., 3% H₂O₂ To test susceptibility to oxidation. mdpi.com
Thermal Stress e.g., 60°C for several days To evaluate stability at elevated temperatures. mdpi.com

| Photolytic Stress | Exposure to UV and visible light | To assess sensitivity to light. mdpi.com |

Impurities in a drug substance can originate from the manufacturing process itself, including starting materials, intermediates, or by-products from side reactions. nih.govresearchgate.net Regulatory authorities such as the International Council for Harmonisation (ICH) have strict guidelines requiring the identification and characterization of any impurity present above a specified threshold (e.g., 0.1%). nih.gov

Perindoprilat can be present in the final perindopril API as a process-related impurity. researchgate.net Analytical methods validated using this compound as an internal standard are used for quality control of newly synthesized batches. The use of the deuterated standard ensures the accurate measurement of perindoprilat levels, confirming that the manufacturing process is well-controlled and that the final product adheres to the stringent purity specifications required for pharmaceutical use. veeprho.com

Q & A

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling integrate Perindoprilat-d4 data to predict in vivo efficacy?

  • Methodological Answer : Develop compartmental PK models using NONMEM or Phoenix WinNonlin. Link PK parameters (e.g., CmaxC_{\text{max}}, AUC) to PD endpoints (e.g., blood pressure reduction, ACE activity). Validate models with bootstrap or visual predictive checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.